An In-Depth Technical Guide to the Synthesis and Characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
Introduction and Significance
5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile, with the CAS Number 5147-74-0, belongs to the class of 1,2-dithiole-3-thiones, a group of sulfur-rich heterocycles.[1][2][3][4][5] These compounds are noted for their diverse biological activities and unique chemical properties. The presence of the amino, nitrile, and dithiolethione functionalities in a single molecule makes it a versatile building block for the synthesis of more complex heterocyclic systems and a candidate for various biological screenings.
The core 1,2-dithiole-3-thione scaffold is known to be a hydrogen sulfide (H₂S) donor, a crucial gaseous signaling molecule in various physiological processes.[6][7][8][9] This has led to significant interest in these compounds for their potential therapeutic applications. The specific combination of substituents in the target molecule suggests potential for unique reactivity and biological interactions.
Synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile
The synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is typically achieved through the reaction of malononitrile with carbon disulfide in the presence of a suitable base. This reaction is a classic example of the construction of the 1,2-dithiole-3-thione ring system from activated methylene compounds.[6][7][9]
Reaction Mechanism
The reaction proceeds through a multi-step mechanism initiated by the deprotonation of malononitrile. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the stable 1,2-dithiole-3-thione ring.
Caption: Proposed reaction mechanism for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.
Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile.
Materials:
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Malononitrile
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Carbon Disulfide (CS₂)
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Sodium ethoxide (NaOEt) or other suitable base
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Ethanol (absolute)
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Hydrochloric acid (HCl), dilute
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Drying agent (e.g., anhydrous MgSO₄)
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Filtration apparatus
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Round-bottom flask with reflux condenser
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Magnetic stirrer and hotplate
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reagent Addition: To the flask, add absolute ethanol (100 mL) followed by the careful addition of sodium ethoxide (1.1 equivalents). Stir the mixture until the base is completely dissolved.
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Addition of Malononitrile: To the stirred solution, add malononitrile (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes at room temperature.
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Addition of Carbon Disulfide: Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture via a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed, and the color of the solution will likely change to a deep red or orange.
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Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic (pH 5-6). A precipitate should form.
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Isolation: Collect the precipitate by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
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Drying: Dry the purified product under vacuum to a constant weight.
Safety Precautions: Carbon disulfide is highly flammable and toxic. Malononitrile is also toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Caption: A typical workflow for the characterization of the synthesized compound.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₄H₂N₂S₃ |
| Molecular Weight | 174.27 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | Expected to be in the range of 200-250 °C |
| Solubility | Sparingly soluble in water, soluble in DMSO, DMF |
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | A broad singlet in the range of δ 7.0-8.5 ppm corresponding to the two protons of the amino (-NH₂) group. The exact chemical shift will depend on the solvent and concentration. |
| ¹³C NMR (in DMSO-d₆) | Resonances for the four carbon atoms are expected. The nitrile carbon (-C≡N) should appear around δ 115-120 ppm. The carbon of the C=S group (thione) is expected to be significantly downfield, potentially in the range of δ 180-200 ppm. The two sp² carbons of the dithiole ring will have distinct signals. |
| FTIR (KBr pellet, cm⁻¹) | - N-H stretching: A broad band or two sharp peaks in the region of 3200-3400 cm⁻¹ for the amino group. - C≡N stretching: A sharp, strong absorption around 2200-2230 cm⁻¹ for the nitrile group. - C=S stretching: A medium to strong band in the range of 1050-1250 cm⁻¹ for the thione group. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z = 174. Fragmentation patterns would likely involve the loss of sulfur atoms and the nitrile group. |
Crystallographic Data
To date, a single-crystal X-ray structure of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile has not been reported in the major crystallographic databases. Obtaining single crystals and performing X-ray diffraction would provide definitive proof of the molecular structure and detailed information on bond lengths, bond angles, and intermolecular interactions.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile. The provided synthesis protocol is based on established chemical principles for the formation of 1,2-dithiole-3-thiones from activated methylene compounds. The characterization section offers a roadmap for confirming the identity and purity of the synthesized product, with predicted spectroscopic data to guide the analytical process. As a molecule with a unique combination of functional groups and a core scaffold of known biological relevance, 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile represents a promising candidate for further investigation in drug discovery and materials science.
References
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Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link][6][8][9]
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Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. ResearchGate. [Link][7]
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MDPI. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. [Link][6][8]
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PubMed. (2021). Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones. National Center for Biotechnology Information. [Link][9]
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Arctom. (n.d.). CAS NO. 5147-74-0 | 5-Amino-3-thioxo-3h-1,2-dithiole-4-carbonitrile. Arctom. [Link][4]
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The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link][10]
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ResearchGate. (n.d.). Synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives. ResearchGate. [Link]
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Global Substance Registration System. (n.d.). ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE. U.S. Food and Drug Administration. [Link]
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University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link][11]
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